![molecular formula C17H21N3O3S2 B2884952 N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide CAS No. 897621-93-1](/img/structure/B2884952.png)

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

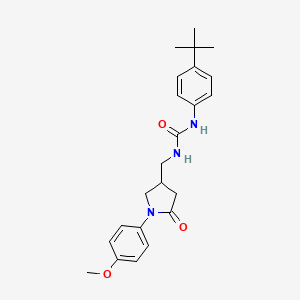

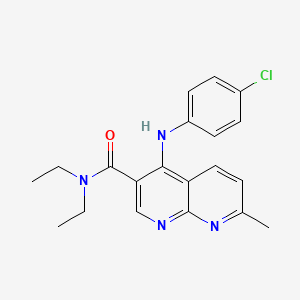

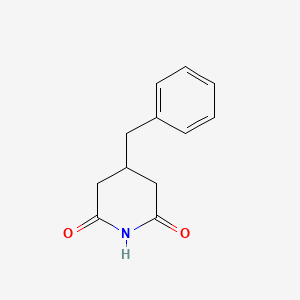

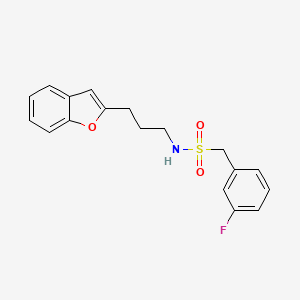

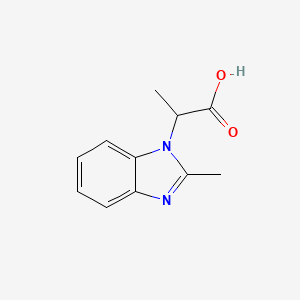

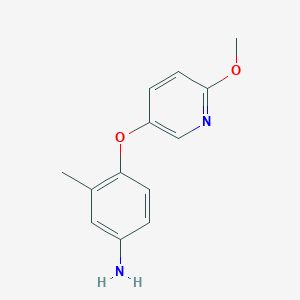

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. This pathway plays a significant role in regulating the immune system, inflammation, and cell survival. TPCA-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

Alzheimer’s Disease Treatment

This compound has been investigated for its potential as an acetylcholinesterase inhibitor (AChEI) , which is significant in the treatment of Alzheimer’s disease (AD). AChEIs are used to increase the concentration of acetylcholine in the brain, thereby improving cholinergic neurotransmission and mitigating symptoms of AD . The compound’s derivatives have shown moderate inhibitory activities in vitro, with certain derivatives exhibiting potent AChE inhibitory activity, suggesting their potential as lead compounds for AD drug development .

Selective AChE Inhibition

Among the derivatives of this compound, some have demonstrated selective inhibition of acetylcholinesterase over butyrylcholinesterase (BuChE). This selectivity is crucial because it can lead to fewer side effects and more targeted treatment for cognitive impairments in AD patients .

Molecular Docking Studies

The compound has been used in molecular docking studies to understand its binding affinity and inhibitory mechanism against AChE. These studies are essential for drug design and can help in the development of more effective AChEIs for treating neurodegenerative diseases .

Kinetic Study of Inhibition Mechanism

Kinetic studies have been conducted to analyze how this compound inhibits AChE. Understanding whether the inhibition is competitive, non-competitive, or a mix of both can inform the development of drugs with desired characteristics and efficacy .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound help in understanding the relationship between the chemical structure of its derivatives and their pharmacological activity. This is vital for optimizing the compound’s structure to improve its therapeutic potential .

Neurotransmitter Modulation

Research suggests that the compound and its derivatives could play a role in modulating neurotransmitters, which are critical for learning and memory. This application could extend beyond AD treatment to other cognitive disorders where neurotransmitter imbalance is a factor .

Lead Compound Development

The compound’s derivatives, due to their AChE inhibitory activity, serve as lead compounds in drug discovery. They provide a starting point for the development of new drugs that could offer improved treatment options for AD and other cholinergic deficiencies .

In Vitro Bioactivity Evaluation

The compound has been used in in vitro studies to evaluate its bioactivity. These studies are a preliminary step in drug discovery, helping to identify compounds with the desired biological effect before moving on to more advanced stages of drug development .

Mechanism of Action

Target of Action

The primary target of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide acts as an inhibitor of AChE . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . This leads to enhanced cholinergic neurotransmission, which can help alleviate symptoms of diseases characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Biochemical Pathways

The action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide primarily affects the cholinergic pathway . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of signals across cholinergic synapses . This can have downstream effects on various cognitive functions, including memory and attention .

Pharmacokinetics

Similar compounds have been shown to exhibit good bioavailability and to cross the blood-brain barrier effectively . These properties are crucial for drugs intended to act on the central nervous system.

Result of Action

The inhibition of AChE by N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide leads to an increase in acetylcholine levels in the synaptic cleft . This can result in enhanced cognitive function, particularly in individuals with conditions characterized by reduced cholinergic activity . .

Action Environment

The action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect cholinergic activity could potentially interact with this compound’s mechanism of action. Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of this compound.

properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c21-17(16-7-4-13-24-16)18-8-14-25(22,23)20-11-9-19(10-12-20)15-5-2-1-3-6-15/h1-7,13H,8-12,14H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHWBKCCXYBDGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2884877.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2884879.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)